molecular formula C6H6BrN3O2 B1279009 5-Bromo-N-methyl-3-nitropyridin-2-amine CAS No. 70232-59-6

5-Bromo-N-methyl-3-nitropyridin-2-amine

Cat. No. B1279009
CAS RN: 70232-59-6
M. Wt: 232.03 g/mol
InChI Key: KOPIJZGJPUGTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo-N-methyl-3-nitropyridin-2-amine is a brominated and nitrated pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. Its molecular structure includes a pyridine ring substituted with a bromo group, a nitro group, and a methylamino group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related brominated and nitrated pyridine derivatives has been explored in several studies. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a multi-step process involving regioselective methoxylation, oxidation, and nucleophilic substitution, followed by bromination and hydrolysis, yielding the final product with an overall yield of 67% . Similarly, the amination of bromo-nitropyrazoles, which are structurally related to pyridines, was performed using aqueous ammonia or a copper catalyst, depending on the isomer, to obtain the corresponding amino derivatives . These methods highlight the importance of regioselectivity and the choice of reagents in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives has been studied using various spectroscopic and computational methods. Quantum mechanical and spectroscopic studies of 2-Amino-3-bromo-5-nitropyridine provided insights into its molecular geometry, electronic structure, and vibrational characteristics. Density Functional Theory (DFT) calculations were used to predict vibrational frequencies and molecular properties, which were compared with experimental FT-IR and FT-Raman data, showing good agreement . These studies are crucial for understanding the electronic and steric effects of substituents on the pyridine ring, which can influence the reactivity and properties of the compound.

Chemical Reactions Analysis

The reactivity of bromo-nitropyridine derivatives in nucleophilic substitution reactions has been investigated. For example, the reaction of 3-bromo-4-nitropyridine with amines resulted in unexpected nitro-group migration products, in addition to the expected substitution products. This phenomenon was found to occur in polar aprotic solvents, indicating the influence of solvent polarity on reaction pathways . Additionally, the reactivity of 5,6-dichloro-3-nitropyrazinamine, a related nitro heterocycle, was explored, revealing its ability to undergo nucleophilic displacement, acetylation, and formation of condensed ring systems . These studies demonstrate the diverse chemical behavior of bromo-nitropyridine derivatives, which can be leveraged for the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives are influenced by their molecular structure. Theoretical calculations of 2-Amino-3-bromo-5-nitropyridine revealed its electronic parameters, such as HOMO-LUMO energies, electronegativity, and chemical potential, which are indicative of its biological activity. The compound also exhibited promising non-linear optical (NLO) properties, with a high first-order hyperpolarizability and a non-zero dipole moment, suggesting potential applications in NLO materials. Thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, were also studied, providing insights into the stability and reactivity of the compound . These properties are essential for predicting the behavior of the compound in various applications and for designing new materials with desired characteristics.

Scientific Research Applications

Large-Scale Synthesis

  • The synthesis of 5-Bromo-2-nitropyridine, a related compound, involves hydrogen peroxide oxidation. This process was optimized for large-scale production, highlighting its industrial relevance and applicability in synthesizing related compounds like 5-Bromo-N-methyl-3-nitropyridin-2-amine (Agosti et al., 2017).

Chemical Reactions and Rearrangements

  • 2-Amino-3-nitropyridine, structurally similar to 5-Bromo-N-methyl-3-nitropyridin-2-amine, has been shown to form aminals via Pummerer rearrangement, indicating potential chemical reactivity pathways for similar compounds (Rakhit et al., 1979).

Nucleophilic Substitution Reactions

  • 3-Bromo-4-nitropyridine, a compound closely related to 5-Bromo-N-methyl-3-nitropyridin-2-amine, undergoes nucleophilic substitution reactions with amines, leading to products with unexpected nitro-group migration. This suggests possible similar reactions for 5-Bromo-N-methyl-3-nitropyridin-2-amine (Yao et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and causes serious eye damage . It’s important to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for the use of 5-Bromo-N-methyl-3-nitropyridin-2-amine are not mentioned in the literature, its utility as a biochemical reagent suggests that it will continue to be used in various areas of life science research . Its unique properties may make it valuable for future applications in drug discovery, organic synthesis, and material science.

properties

IUPAC Name

5-bromo-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPIJZGJPUGTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446490
Record name 5-Bromo-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-methyl-3-nitropyridin-2-amine

CAS RN

70232-59-6
Record name 5-Bromo-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-chloro-3-nitropyridine (Matrix, Columbia, USA, 9.8 g, 41.3 mmol) in 250 ml THF was added 8 M methylamine in EtOH (Aldrich, Buchs, Switzerland, 12.9 ml, 103 mmol). The reaction mixture was stirred 1 h at rt then was quenched with 300 ml water. The precipite was filtered and the filtrate concentrated before being filtered again. The yellow solids were combined and dried to give the title compound as a yellow solid (HPLC: tR 3.13 min (Method A)).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-bromo-2-chloro-3-nitropyridine (456 mg, 1920 μmol) was dissolved in MeOH (6.0 ml) and methylamine, 2.0 M solution in tetrahydrofuran (2.5 ml, 5.0 mmol) was added. The reaction was stirred at room temperature for 6 hours, allowed to stand at room temperature overnight, and then concentrated. material was taken directly to the next step.
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-methyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-methyl-3-nitropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-methyl-3-nitropyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-methyl-3-nitropyridin-2-amine
Reactant of Route 5
5-Bromo-N-methyl-3-nitropyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-methyl-3-nitropyridin-2-amine

Citations

For This Compound
3
Citations
I Boček Pavlinac, M Dragić, L Persoons, D Daelemans… - Molecules, 2023 - mdpi.com
… 5-bromo-N-methyl-3-nitropyridin-2-amine 2 was prepared in the amination reaction between 5-bromo-2-chloro-3-nitropyiridine 1 and an excess of methylamine [32]. The reaction …
Number of citations: 7 www.mdpi.com
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2020 - ACS Publications
… To a stirred suspension of 5-bromo-N-methyl-3-nitropyridin-2-amine (14.6 g, 62.7 mmol) and zinc (41 g, 627 mmol) in a mixture of water (29 mL) and acetone (291 mL) was added NH 4 …
Number of citations: 7 pubs.acs.org
L Frljak - 2022 - zir.nsk.hr
… 5-bromo-N-methyl-3-nitropyridin-2-amine 3 was prepared by uncatalyzed amination of … Within the reduction of 5-bromo-N-methyl-3-nitropyridin-2-amine 3 using stannous chloride …
Number of citations: 6 zir.nsk.hr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.